1-(1-Benzylpyrrolidin-3-yl)-3-phenylurea
Description
1-(1-Benzylpyrrolidin-3-yl)-3-phenylurea is a urea derivative characterized by a benzyl-substituted pyrrolidine ring linked to a phenylurea moiety. Its molecular formula is C₁₉H₂₁N₃O, with a molecular weight of 307.39 g/mol . The compound features a pyrrolidine ring substituted at the 3-position with a benzyl group, while the urea nitrogen is bonded to a phenyl group. This structure confers unique physicochemical properties, such as moderate polarity and hydrogen-bonding capacity, which influence its biological interactions and solubility .
Properties
CAS No. |
19985-24-1 |
|---|---|
Molecular Formula |
C18H21N3O |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-(1-benzylpyrrolidin-3-yl)-3-phenylurea |
InChI |
InChI=1S/C18H21N3O/c22-18(19-16-9-5-2-6-10-16)20-17-11-12-21(14-17)13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H2,19,20,22) |
InChI Key |
RKROQEVUVQKKGT-UHFFFAOYSA-N |
SMILES |
C1CN(CC1NC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Synonyms |
1-(1-Benzylpyrrolidin-3-yl)-3-phenylurea |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea
- Molecular Formula : C₂₄H₂₅N₃O .
- Key Differences : The substitution of both urea nitrogens with phenyl groups (vs. one phenyl in the target compound) increases steric bulk and hydrophobicity. This modification enhances binding affinity to hydrophobic protein pockets but reduces aqueous solubility .
- Synthesis : Achieved via reaction of 1-benzylpyrrolidin-3-amine with diphenylcarbamoyl chloride, yielding 89–93% .
2.1.2 1-(2-Chloropyridin-4-yl)-3-phenylurea (CPPU)
- Molecular Formula : C₁₂H₁₀ClN₃O .

- Key Differences : Replacement of the benzylpyrrolidine moiety with a chloropyridinyl group introduces electronegative chlorine, enhancing hydrogen-bond acceptor capacity. CPPU is a plant growth regulator but reduces fruit quality (e.g., kiwifruit) by impairing sugar-acid balance and storability .
2.1.3 Alkoxy-Substituted Phenylurea Derivatives
Examples:
- 1-(4-(Hexyloxy)phenyl)-3-phenylurea (C₁₉H₂₄N₂O₂ )
- 1-(4-(Hexadecyloxy)phenyl)-3-phenylurea (C₂₉H₄₄N₂O₂ )
- Key Differences : Alkoxy chains (hexyl, hexadecyl) increase lipophilicity, correlating with improved membrane permeability and anticancer activity in vitro .
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